molecular formula C22H19ClN4O4 B11051466 3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No. B11051466
M. Wt: 438.9 g/mol
InChI Key: DAUNMUYKJCAXRN-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Incorporation of the methoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final assembly: The final compound is formed by linking the intermediate structures through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
  • (3-chloro-2-methyl-phenyl)-(4-methoxy-benzylidene)-amine
  • 3-(4-chlorophenyl)-2-methyl-3-pentanol

Uniqueness

Compared to similar compounds, 3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and structural features

properties

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H19ClN4O4/c1-13-19(20(25-30-13)16-6-4-5-7-17(16)23)22(28)27(2)12-18-24-21(26-31-18)14-8-10-15(29-3)11-9-14/h4-11H,12H2,1-3H3

InChI Key

DAUNMUYKJCAXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)CC3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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